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Compound of Interest

Compound Name: 2,2-Dimethylchroman

Cat. No.: B156738 Get Quote

Introduction
2,2-Dimethylchroman, a heterocyclic compound, forms the core scaffold of various

biologically active molecules, including certain vitamins (like Vitamin E) and synthetic

compounds with diverse pharmacological properties. A thorough understanding of its structural

and electronic characteristics is paramount for researchers in medicinal chemistry, natural

product synthesis, and materials science. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a

detailed fingerprint of the molecule, enabling its unambiguous identification and offering

insights into its chemical environment. This guide presents a detailed analysis of the NMR, IR,

and MS data for 2,2-Dimethylchroman, grounded in fundamental principles and practical

applications for professionals in drug development and scientific research.

Molecular Structure and Spectroscopic Correlation
A precise interpretation of spectroscopic data is intrinsically linked to the molecule's structure.

The numbering convention used for the chroman ring is essential for assigning NMR signals.

Diagram 1: Molecular Structure and Numbering of 2,2-Dimethylchroman

A schematic showing the atom numbering of the 2,2-Dimethylchroman scaffold.
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 2,2-Dimethylchroman, both ¹H and ¹³C NMR provide distinct and

complementary information.

¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum of 2,2-Dimethylchroman is characterized by distinct signals for the

aromatic and aliphatic protons. The chemical shifts are influenced by the electron-donating

nature of the ether oxygen and the shielding/deshielding effects of the aromatic ring.

Experimental Protocol:

A sample of 2,2-Dimethylchroman is dissolved in an appropriate deuterated solvent, typically

chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz

or higher) to ensure adequate signal dispersion.

Data Interpretation:

The following table summarizes the expected ¹H NMR chemical shifts, multiplicities, and

assignments for 2,2-Dimethylchroman.

Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity Integration

Coupling

Constant (J,

Hz)

H-5, H-6, H-7, H-

8
6.7 - 7.2 Multiplet 4H -

H-4 ~2.8 Triplet 2H ~6.8

H-3 ~1.8 Triplet 2H ~6.8

2 x CH₃ ~1.3 Singlet 6H -

Expert Insights:

The aromatic protons appear as a complex multiplet in the downfield region due to their

varied electronic environments.
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The benzylic protons at the C-4 position are deshielded by the adjacent aromatic ring and

appear as a triplet due to coupling with the C-3 protons.

The C-3 protons, being further from the aromatic ring, are found at a more upfield position

and also appear as a triplet from coupling with the C-4 protons.

The two methyl groups at the C-2 position are chemically equivalent and, lacking any

adjacent protons to couple with, present as a sharp singlet, integrating to six protons. This

singlet is a hallmark feature of the 2,2-dimethyl substitution pattern.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of unique carbon environments

and their electronic nature.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR

analysis. Proton-decoupled mode is employed to simplify the spectrum to a series of singlets,

where each signal corresponds to a unique carbon atom.

Data Interpretation:

The table below details the characteristic ¹³C NMR chemical shifts for 2,2-Dimethylchroman.

[1]
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Carbon Assignment Chemical Shift (δ, ppm)

C-8a ~153

C-4a ~129

C-6 ~127

C-8 ~121

C-5 ~120

C-7 ~117

C-2 ~74

C-4 ~32

C-3 ~23

2 x CH₃ ~27

Expert Insights:

The aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) resonate in the downfield region

(117-153 ppm), with the oxygen-bearing C-8a being the most deshielded.

The quaternary carbon C-2, also attached to the oxygen atom, appears significantly

downfield in the aliphatic region.

The aliphatic carbons C-3 and C-4 are found in the upfield region, consistent with sp³

hybridized carbons.

The two equivalent methyl carbons give rise to a single signal.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:
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The IR spectrum of 2,2-Dimethylchroman can be obtained from a neat liquid film between salt

plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄). The spectrum is

typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

The key IR absorption bands for 2,2-Dimethylchroman are summarized in the following table.

[1]

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3050 - 3020 Aromatic C-H stretch Medium

2970 - 2850 Aliphatic C-H stretch Strong

1600, 1480 Aromatic C=C stretch Medium-Strong

1230 Aryl-Alkyl ether C-O stretch Strong

1380, 1365 C-H bend (gem-dimethyl) Medium

Expert Insights:

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid

nature of the molecule.

The strong absorption band around 1230 cm⁻¹ is highly characteristic of the aryl-alkyl ether

linkage, a key functional group in the chroman ring system.

The pair of bands in the 1380-1365 cm⁻¹ region is indicative of the gem-dimethyl group at

the C-2 position.

The aromatic C=C stretching vibrations provide evidence for the benzene ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural elucidation and confirmation.
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Experimental Protocol:

The mass spectrum of 2,2-Dimethylchroman is typically obtained using Electron Ionization

(EI) at 70 eV. The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation and purification.

Data Interpretation:

The mass spectrum of 2,2-Dimethylchroman is expected to show a molecular ion peak (M⁺)

at m/z 162, corresponding to its molecular weight. The fragmentation pattern is key to

confirming the structure.[1]

Table of Key Fragments:

m/z Proposed Fragment Significance

162 [C₁₁H₁₄O]⁺ Molecular Ion (M⁺)

147 [M - CH₃]⁺ Loss of a methyl group

107 [C₇H₇O]⁺
Retro-Diels-Alder

fragmentation

Expert Insights and Fragmentation Pathway:

The fragmentation of 2,2-Dimethylchroman under EI conditions is driven by the stability of the

resulting fragments. A primary fragmentation pathway involves the loss of a methyl group to

form a stable oxonium ion. Another significant fragmentation is a retro-Diels-Alder reaction,

which is characteristic of the chroman ring system.

Diagram 2: Proposed Mass Spectrometry Fragmentation of 2,2-Dimethylchroman
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Retro-Diels-Alder

Click to download full resolution via product page

A simplified diagram illustrating the key fragmentation pathways of 2,2-Dimethylchroman in

mass spectrometry.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating

profile for the structural confirmation of 2,2-Dimethylchroman. The characteristic signals in the

¹H and ¹³C NMR spectra, the key vibrational bands in the IR spectrum, and the distinct

fragmentation pattern in the mass spectrum collectively serve as a reliable fingerprint for this

important molecular scaffold. For researchers and professionals in drug development and

related fields, a solid understanding of this data is crucial for quality control, reaction

monitoring, and the design of new chroman-based molecules with desired properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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